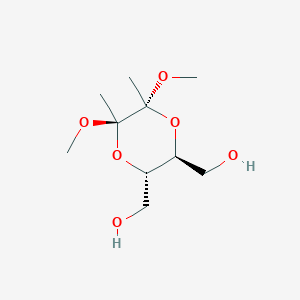

![molecular formula C9H7ClN2O2S B187132 [(5-氯-1H-苯并咪唑-2-基)硫代]乙酸 CAS No. 5450-31-7](/img/structure/B187132.png)

[(5-氯-1H-苯并咪唑-2-基)硫代]乙酸

描述

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C9H7ClN2O2S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

科学研究应用

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid has several scientific research applications:

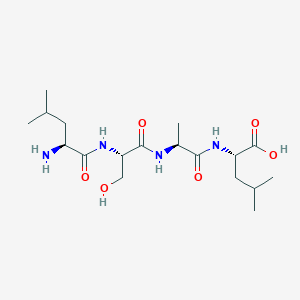

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its benzimidazole core which is known for various pharmacological activities.

Industry: Utilized in the development of new materials and as a corrosion inhibitor

作用机制

Target of Action

Benzimidazole derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial and antifungal effects .

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some benzimidazole derivatives have been found to inhibit FtsZ, a key functional protein in bacterial cell division .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, potentially affecting a range of cellular processes .

Result of Action

Benzimidazole derivatives have been associated with a range of biological activities, including antimicrobial and antifungal effects .

生化分析

Biochemical Properties

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways and cellular responses. Additionally, the compound can bind to proteins involved in DNA replication and repair, thereby affecting cell proliferation and survival .

Cellular Effects

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Furthermore, the compound has been shown to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, the compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell cycle progression and differentiation .

Dosage Effects in Animal Models

The effects of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism. Additionally, it can affect the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes, such as citrate synthase and isocitrate dehydrogenase. These interactions can result in altered energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. These localization patterns are critical for the compound’s biological activity and therapeutic potential .

准备方法

Synthetic Routes and Reaction Conditions

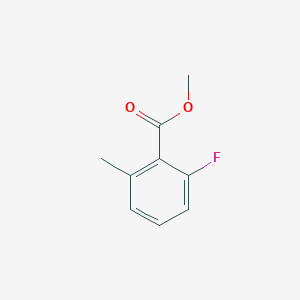

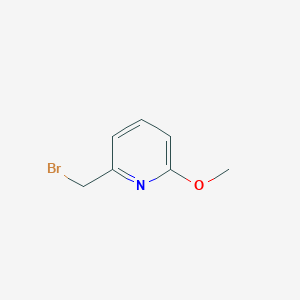

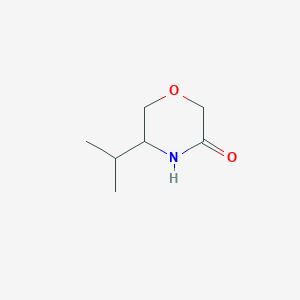

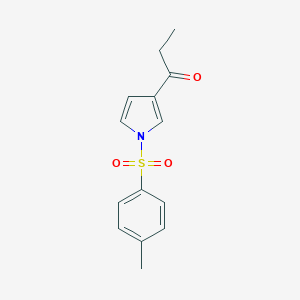

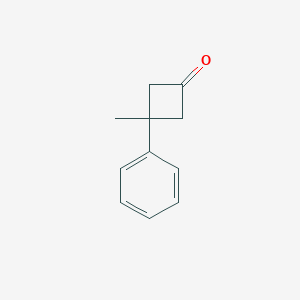

The synthesis of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid typically involves the reaction of 5-chloro-1H-benzimidazole with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

化学反应分析

Types of Reactions

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

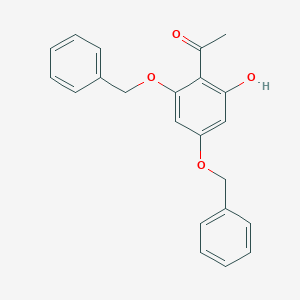

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzimidazole ring.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

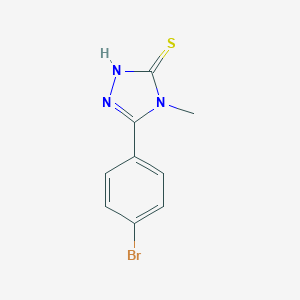

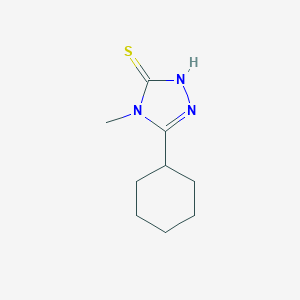

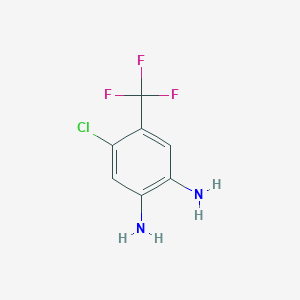

(5-chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride: Another benzimidazole derivative with similar structural features.

2-(5-chloro-1H-benzimidazol-2-yl)ethanol: A compound with a similar benzimidazole core but different functional groups.

(5-chloro-1H-benzimidazol-2-yl)acetic acid: A closely related compound with a carboxylic acid group instead of a sulfanyl group

Uniqueness

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for various applications in research and industry .

属性

IUPAC Name |

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGBPADBDLEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279809 | |

| Record name | [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-31-7 | |

| Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5450-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。